S-α-cyano-3-phenoxy benzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
122395-47-5 |
|---|---|
Molecular Formula |
C15H26N2O5S |
Origin of Product |
United States |
Contextualization Within Modern Stereoselective Synthesis
In the field of modern chemical synthesis, the emphasis on stereoselectivity—the ability to target and create a specific three-dimensional arrangement of atoms in a molecule—is paramount. S-α-cyano-3-phenoxybenzyl alcohol is a prime example of a chiral building block whose specific stereochemistry is fundamental to the efficacy of the final product. nih.gov It serves as the crucial alcohol component in the esterification process that yields highly potent pyrethroid insecticides. mdpi.comgoogle.com
The synthesis of pyrethroids has evolved to demand high levels of chemical precision. mdpi.com The integration of an α-cyano group into the 3-phenoxybenzyl alcohol moiety enhances the insecticidal potency of the resulting ester. nih.gov Modern synthetic strategies, therefore, focus on methods that can produce the (S)-enantiomer of this alcohol with high purity, as this specific configuration is responsible for the desired biological activity in the target pests. google.comgoogle.com The development of these selective methods represents a significant advancement over older techniques that produced racemic mixtures, which contained less active or inactive isomers.
Significance of Chirality and Enantiomeric Purity in Functional Molecule Production
Chirality is a key property in molecules used in biological systems, as living organisms are themselves chiral environments. nih.gov For α-cyano-3-phenoxybenzyl alcohol, two enantiomers (mirror-image isomers) exist: the (S)-form and the (R)-form. google.comprepchem.com The spatial arrangement of the cyano and hydroxyl groups around the chiral carbon center determines the molecule's classification as (S) or (R).
The significance of this chirality becomes evident when the alcohol is used to synthesize pyrethroids. The insecticidal activity of these compounds is highly dependent on the stereochemistry of both the alcohol and the acid components. google.com Research has consistently shown that pyrethroid esters synthesized from S-α-cyano-3-phenoxybenzyl alcohol, such as deltamethrin (B41696) and esfenvalerate, exhibit significantly greater insecticidal potency compared to those derived from the (R)-alcohol or a racemic mixture. mdpi.comgoogle.com For instance, the Aα-isomer of certain pyrethroids, which incorporates the (S)-alcohol, can be four times more effective than a racemic mixture containing all four possible isomers. google.com
Therefore, producing S-α-cyano-3-phenoxybenzyl alcohol with high enantiomeric purity is not merely an academic exercise but a critical industrial requirement. It ensures the production of a more active insecticide, reduces the environmental load by minimizing the application of less active isomers, and provides a more efficient and targeted pest control solution. mdpi.comgoogle.com
Historical Evolution of Research Paradigms for Chiral Cyanohydrins
The study of chiral cyanohydrins, the class of compounds to which S-α-cyano-3-phenoxybenzyl alcohol belongs, has a long history that reflects the broader evolution of asymmetric synthesis. diva-portal.org
The first landmark achievement in this area was one of the earliest examples of an enantioselective synthesis, reported by Rosenthaler in 1908. diva-portal.orgrsc.org He used an enzyme extract from almonds, known as emulsin, to catalyze the asymmetric addition of hydrogen cyanide to benzaldehyde, producing optically active mandelonitrile. diva-portal.orgrsc.org This early work demonstrated the potential of biocatalysis for creating chiral molecules.
For many decades, research was hampered by the high toxicity and difficult handling of hydrogen cyanide. diva-portal.org The development of safer cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN) in the 1970s, opened the door for more intensive investigation into cyanohydrin synthesis. diva-portal.orgtaylorandfrancis.com The focus shifted towards developing catalysts that could control the stereochemical outcome of the reaction.
The 1980s saw the emergence of the first chiral Lewis acid-catalyzed asymmetric TMSCN addition to an aldehyde. diva-portal.org This catalyzed a wave of research into various metal-based catalysts, with titanium complexes being particularly common, aimed at achieving high yields and enantioselectivity. diva-portal.org Alongside these chemo-catalytic approaches, research into enzymatic methods continued to advance. Scientists discovered that enzymes like lipases and esterases could be used for the kinetic resolution of racemic cyanohydrins or their esters, selectively reacting with one enantiomer to allow for the separation of the other. google.comnih.gov This biotechnological approach offers a powerful and often highly selective alternative to traditional chemical methods for producing enantiomerically pure cyanohydrins like the (S)-α-cyano-3-phenoxybenzyl alcohol. google.com
Overview of Key Academic Research Avenues for S α Cyano 3 Phenoxy Benzyl Alcohol
Current research on S-α-cyano-3-phenoxybenzyl alcohol is primarily focused on optimizing its synthesis to achieve high yields and enantiomeric purity in an economically and environmentally friendly manner. Key avenues of investigation include:
Biocatalytic and Biotechnological Synthesis: A significant area of research involves using enzymes for the stereoselective synthesis of the (S)-alcohol. One common method is the asymmetric hydrolysis of a racemic ester of α-cyano-3-phenoxybenzyl alcohol using an esterase. google.com The enzyme selectively hydrolyzes the ester of the (S)-alcohol, allowing it to be separated from the unreacted ester of the (R)-alcohol. google.com Lipases are also widely used in a reverse reaction, the enantioselective transesterification of the racemic alcohol, where the enzyme selectively converts the (S)-alcohol into its acetate (B1210297) ester. nih.govnih.govresearchgate.net
| Enzymatic Resolution Method | Enzyme | Reactants | Key Finding | Reference |
| Asymmetric Hydrolysis | Esterase from microorganism or animal pancreas | (R,S)-α-cyano-3-phenoxybenzyl acetate | Predominantly hydrolyzes the (S)-ester to yield (S)-alcohol with high optical purity. | google.com |
| Enantioselective Transesterification | Lipase (B570770) from Alcaligenes sp. | (R,S)-α-cyano-3-phenoxybenzyl alcohol, vinyl acetate | Selectively converts the (S)-alcohol to (S)-α-cyano-3-phenoxybenzyl acetate. | nih.govnih.gov |
One-Pot Synthesis Strategies: To improve process efficiency, researchers have developed "one-pot" methods that combine multiple reaction steps. One such strategy involves the simultaneous formation of racemic α-cyano-3-phenoxybenzyl alcohol from m-phenoxybenzaldehyde and a cyanide source, followed by in-situ enzymatic resolution. nih.govresearchgate.net For example, an anion-exchange resin can catalyze the formation of the cyanohydrin, while a lipase in the same pot selectively acetylates the (S)-enantiomer. nih.govnih.govresearchgate.net This approach streamlines the manufacturing process, and optimization of factors like solvent and temperature has led to high conversion rates. nih.govnih.gov
Chemo-catalytic Asymmetric Synthesis: While biocatalysis is a major focus, the development of chiral chemical catalysts remains an active area of research for cyanohydrin synthesis in general. diva-portal.org These methods often involve the use of a chiral catalyst to direct the addition of a cyanide source to 3-phenoxybenzaldehyde, aiming to directly produce the (S)-enantiomer in excess. google.com
Application as a Chiral Building Block: Research continues to leverage S-α-cyano-3-phenoxybenzyl alcohol as a key starting material for creating highly active pyrethroid insecticides. Its use is essential for producing specific, high-purity isomers like deltamethrin (B41696) and esfenvalerate, which are valued for their high efficacy. mdpi.comgoogle.com The synthesis involves the esterification of the (S)-alcohol with a specific chiral acid, such as (1R, cis)-2,2-dimethyl-3-(2,2-dibromovinyl)-cyclopropane-1-carboxylic acid, to yield the final insecticidal compound. google.com
Theoretical and Computational Chemistry Studies of S α Cyano 3 Phenoxy Benzyl Alcohol
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and reactivity indices.
The three-dimensional structure of S-α-cyano-3-phenoxybenzyl alcohol is crucial for its reactivity and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in the molecule (conformers) and the energy barriers between them.
The energy landscape of the molecule would likely be characterized by several local minima corresponding to different rotational isomers. The global minimum energy conformation would be determined by a balance of steric and electronic effects. For instance, the orientation of the phenoxy group relative to the benzyl (B1604629) ring and the positioning of the cyano and hydroxyl groups around the chiral carbon are critical. It is plausible that intramolecular hydrogen bonding between the hydroxyl group and the nitrogen of the cyano group could stabilize certain conformations. The presence of the bulky phenoxy group would also introduce significant steric hindrance, influencing the preferred spatial arrangement.
A systematic conformational search using computational methods like Density Functional Theory (DFT) would be necessary to map the potential energy surface and identify the most stable conformers and the transition states connecting them. This information is fundamental for understanding its interaction with other molecules, particularly with the active sites of enzymes.
The electronic structure of a molecule governs its chemical reactivity. Quantum chemical calculations can provide detailed information about the distribution of electrons and the energies of molecular orbitals, which are essential for predicting how the molecule will behave in a chemical reaction.
The HOMO energy is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For S-α-cyano-3-phenoxybenzyl alcohol, the HOMO is likely to be localized on the electron-rich phenoxybenzyl moiety, while the LUMO may be associated with the cyano group and the aromatic system.
The presence of the electron-withdrawing cyano group and the ether oxygen atom significantly influences the charge distribution across the molecule. This distribution can be quantified through population analysis, revealing the partial charges on each atom. This information is critical for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Hypothetical Quantum Chemical Data for S-α-cyano-3-phenoxybenzyl alcohol
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Polarity and intermolecular interactions |
Note: These values are hypothetical and would need to be calculated using appropriate quantum chemical methods.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, offering a dynamic picture of molecular interactions and processes.
The behavior of S-α-cyano-3-phenoxybenzyl alcohol in solution is significantly influenced by its interactions with solvent molecules. MD simulations are an ideal tool to investigate these solvent effects. By surrounding the solute molecule with a large number of explicit solvent molecules (e.g., water, or an organic solvent like toluene (B28343) used in its synthesis), one can study how the solvent affects its conformation and dynamics.
The polar nature of the hydroxyl and cyano groups suggests that S-α-cyano-3-phenoxybenzyl alcohol would form hydrogen bonds with protic solvents like water or alcohols. MD simulations could quantify the number and lifetime of these hydrogen bonds, providing insight into the solvation structure. In non-polar solvents, the conformational flexibility of the molecule might be different, as the intramolecular forces would play a more dominant role in the absence of strong solute-solvent interactions. Understanding these solvent effects is crucial for optimizing reaction conditions for its synthesis and enzymatic resolution.
S-α-cyano-3-phenoxybenzyl alcohol is a substrate for lipases, which are used for its enantioselective resolution. researchgate.net MD simulations and molecular docking are powerful techniques to study the interactions between a substrate and an enzyme at the atomic level.
Candida antarctica lipase (B570770) B (CALB) is an enzyme known to be effective in the kinetic resolution of racemic α-cyano-3-phenoxybenzyl alcohol. researchgate.net Crystallographic and molecular modeling studies of CALB have revealed a stereospecificity pocket that can explain its high selectivity towards secondary alcohols. nih.gov The active site of CALB is comprised of a catalytic triad (B1167595) (Ser-His-Asp) and a binding pocket. nih.gov
Molecular docking studies could be performed to predict the binding mode of both the (S) and (R)-enantiomers of α-cyano-3-phenoxybenzyl alcohol into the active site of CALB. These studies would likely show that the (S)-enantiomer fits more favorably into the active site, allowing for a productive orientation of the hydroxyl group relative to the catalytic serine residue for acylation. The phenoxybenzyl group would be accommodated in a hydrophobic pocket, while the cyano group's position would also be critical for a stable binding.
MD simulations of the enzyme-substrate complex can then be used to study the stability of the binding mode and the conformational changes that occur upon substrate binding. These simulations can reveal the key amino acid residues involved in substrate recognition and stabilization, providing a detailed picture of the molecular basis for the enzyme's stereoselectivity.
Table 2: Key Residues in the Active Site of Candida antarctica Lipase B for Substrate Binding
| Residue Type | Example Residues | Role in Binding |
| Catalytic Triad | Ser105, Asp187, His224 | Covalent catalysis |
| Oxyanion Hole | Thr40, Gln106 | Stabilizes the transition state |
| Hydrophobic Pocket | Trp104, Ile189, Leu278 | Accommodates the hydrophobic moiety of the substrate |
| Stereospecificity Pocket | Ala281, Ala282 | Contributes to enantioselectivity |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions. For S-α-cyano-3-phenoxybenzyl alcohol, two key reactions are its formation (the cyanohydrin reaction) and its lipase-catalyzed resolution.
The formation of α-cyano-3-phenoxybenzyl alcohol involves the addition of a cyanide source to 3-phenoxybenzaldehyde. The mechanism of cyanohydrin formation can be complex and dependent on the reaction conditions (acidic or basic). Computational studies on the general mechanism of cyanohydrin formation have explored different pathways. Current time information in Pacific/Auckland. In a basic medium, the reaction typically proceeds via the nucleophilic attack of the cyanide anion on the carbonyl carbon of the aldehyde. In acidic or neutral conditions, the mechanism might involve hydrogen cyanide itself or be catalyzed by the presence of water molecules. Current time information in Pacific/Auckland.
Computational modeling of the lipase-catalyzed resolution would involve studying the acylation of the alcohol. This would entail modeling the formation of the tetrahedral intermediate at the active site's serine residue and the subsequent steps of the catalytic cycle. By calculating the energy barriers for the reaction with both the (S) and (R)-enantiomers, one could computationally verify the experimentally observed enantioselectivity. These calculations would provide a quantitative understanding of why the acylation of the (S)-enantiomer is kinetically favored.
Environmental Degradation and Biotransformation Pathways of S α Cyano 3 Phenoxy Benzyl Alcohol As a Chemical Intermediate
Abiotic Degradation Mechanisms
The breakdown of S-α-cyano-3-phenoxybenzyl alcohol in the environment can occur through non-biological processes, primarily driven by light and water.
Photolytic Degradation Studies
Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of pyrethroid insecticides and their intermediates. While specific studies on the photolysis of S-α-cyano-3-phenoxybenzyl alcohol are limited, the behavior of its parent compounds provides valuable insights. For instance, the degradation of pyrethroids on soil and plant surfaces is known to be accelerated by sunlight, leading to the formation of various photoproducts. It is anticipated that S-α-cyano-3-phenoxybenzyl alcohol, as a degradation product, would also be susceptible to further phototransformation.
Hydrolysis in Aqueous and Soil Systems
Hydrolysis, the reaction with water, is a critical abiotic degradation process for many pesticides. S-α-cyano-3-phenoxybenzyl alcohol is known to be unstable in the presence of water. ethz.ch This instability is particularly pronounced in basic conditions, where the alcohol can decompose. google.com The initial step in the degradation of many pyrethroid insecticides is the hydrolysis of the ester linkage, which releases S-α-cyano-3-phenoxybenzyl alcohol. ethz.ch Subsequently, this alcohol can undergo further hydrolysis. The rate of hydrolysis is influenced by pH, with the compound being more stable at a pH not higher than 7. google.com
Biotic Degradation by Microorganisms
Microorganisms play a crucial role in the breakdown of S-α-cyano-3-phenoxybenzyl alcohol and its parent pyrethroid compounds in soil and water.
Identification of Microbial Strains Involved in Biotransformation
Numerous microbial strains have been identified that can degrade pyrethroid insecticides, and by extension, their intermediate S-α-cyano-3-phenoxybenzyl alcohol. Bacteria from the genus Bacillus have been shown to be particularly effective. For example, Bacillus sp. DG-02, isolated from soil, can degrade fenpropathrin, initially cleaving the ester linkage to form α-hydroxy-3-phenoxybenzeneacetonitrile, a related compound. nih.gov Other identified bacterial genera capable of degrading pyrethroids include Achromobacter, Pseudomonas, Klebsiella, Sphingobium, Aspergillus, Ochrobactrum, and Streptomyces. ethz.ch
Table 1: Microbial Strains Involved in Pyrethroid Degradation
| Microbial Genus | Example Species/Strain | Parent Compound Degraded | Reference |
|---|---|---|---|
| Bacillus | DG-02 | Fenpropathrin | nih.gov |
| Achromobacter | SM-2 | Cypermethrin (B145020) | ethz.ch |
| Pseudomonas | fluorescens SM-1 | Cypermethrin | ethz.ch |
| Klebsiella | ZD112 | Cypermethrin | ethz.ch |
| Sphingobium | JZ-1, JZ-2 | Cypermethrin | ethz.ch |
| Aspergillus | niger ZD11 | Cypermethrin | ethz.ch |
| Ochrobactrum | lupini DG-S-01 | Cypermethrin | ethz.ch |
Characterization of Enzymatic Systems Responsible for Degradation
The microbial breakdown of pyrethroids and their intermediates is facilitated by specific enzymes. Esterases are key enzymes that catalyze the initial hydrolysis of the ester bond in pyrethroids, leading to the formation of S-α-cyano-3-phenoxybenzyl alcohol. ethz.chgoogle.com These esterases can be of microbial origin or from animal sources like pancreas or liver. google.com Following the initial hydrolysis, other enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases can be involved in the further breakdown of the resulting alcohol and aldehyde intermediates. researchgate.net
Microbial Metabolic Pathways and Intermediates
The microbial metabolism of pyrethroids typically begins with the hydrolysis of the ester linkage. ethz.ch Taking cypermethrin as an example, this initial step produces S-α-cyano-3-phenoxybenzyl alcohol and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate. ethz.ch The S-α-cyano-3-phenoxybenzyl alcohol is unstable and can non-enzymatically eliminate hydrogen cyanide (HCN) to form 3-phenoxybenzaldehyde. ethz.ch
This aldehyde can then be further oxidized to 3-phenoxybenzoic acid. researchgate.net Research on Bacillus sp. DG-02 has shown that 3-phenoxybenzoic acid can be further metabolized into compounds like 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, and phenol. nih.gov This indicates a pathway where the aromatic rings of the initial molecule are cleaved and further degraded.
Table 2: Key Compounds in the Degradation Pathway
| Compound Name | |
|---|---|
| S-α-cyano-3-phenoxybenzyl alcohol | |
| Cypermethrin | |
| Fenvalerate | |
| Deltamethrin (B41696) | |
| Fenpropathrin | |
| α-hydroxy-3-phenoxybenzeneacetonitrile | |
| 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate | |
| 3-phenoxybenzaldehyde | |
| 3-phenoxybenzoic acid | |
| 3-(2-methoxyphenoxy) benzoic acid | |
| Protocatechuate | |
| Phenol |
Environmental Fate and Persistence in Model Systems
The environmental fate of S-α-cyano-3-phenoxybenzyl alcohol, a primary intermediate in the degradation of synthetic pyrethroid insecticides, is intrinsically linked to the environmental behavior of its parent compounds. Pyrethroids are known to dissipate in the environment through a combination of biotic and abiotic processes, including degradation by microorganisms and photolysis oup.com. The primary degradation pathway for many pyrethroids involves the cleavage of the ester bond, leading to the formation of S-α-cyano-3-phenoxybenzyl alcohol and a corresponding carboxylic acid nih.gov. While extensive research has been conducted on the environmental fate of parent pyrethroids, specific quantitative data for S-α-cyano-3-phenoxybenzyl alcohol are less abundant. Its environmental behavior is often inferred from studies on its subsequent degradation products, such as 3-phenoxybenzoic acid (3-PBA), and the general fate of pyrethroid metabolites.
Sorption, Leaching, and Volatilization Studies
The mobility and distribution of S-α-cyano-3-phenoxybenzyl alcohol in the environment are governed by its sorption to soil and sediment, its potential for leaching into groundwater, and its tendency to volatilize into the atmosphere.
Sorption and Leaching:
Pyrethroid insecticides, the parent compounds of S-α-cyano-3-phenoxybenzyl alcohol, generally exhibit strong sorption to soil and sediment particles, which limits their leaching potential acs.orgirost.ir. This behavior is largely attributed to their high lipophilicity. However, their degradation products, including S-α-cyano-3-phenoxybenzyl alcohol and its further metabolite 3-PBA, are generally more polar and water-soluble. This increased polarity suggests a lower affinity for soil organic matter and, consequently, a higher potential for mobility and leaching compared to the parent pyrethroids nih.gov.
Volatilization:
The volatilization potential of a chemical is influenced by its vapor pressure and Henry's Law Constant. For the related compound, 3-phenoxybenzyl alcohol, a vapor pressure of 0.1 mmHg at 37.7 °C has been reported sigmaaldrich.comsigmaaldrich.com. Specific data for S-α-cyano-3-phenoxybenzyl alcohol is not available, but it is expected to have a low volatility from water and moist soil surfaces due to its relatively low vapor pressure and moderate water solubility. The parent pyrethroids are generally considered non-volatile . While degradation to S-α-cyano-3-phenoxybenzyl alcohol may slightly increase the potential for volatilization compared to some parent compounds, it is not expected to be a major dissipation pathway from soil or water.
Table 1: Sorption, Leaching, and Volatilization Parameters for S-α-cyano-3-phenoxybenzyl alcohol and Related Compounds
| Parameter | S-α-cyano-3-phenoxybenzyl alcohol | 3-Phenoxybenzoic Acid (3-PBA) | Parent Pyrethroids (General) |
|---|---|---|---|
| Sorption Coefficient (Koc) | Data not available | Lower than parent compounds, indicating higher mobility nih.gov | High, indicating strong sorption and low mobility acs.orgirost.ir |
| Leaching Potential | Expected to be higher than parent pyrethroids | Higher mobility and potential for leaching nih.gov | Low oup.comnih.gov |
| Vapor Pressure | Data not available | Data not available | Generally low |
| Henry's Law Constant | Data not available | Data not available | Generally low |
Half-Life Determination in Various Environmental Compartments
The persistence of S-α-cyano-3-phenoxybenzyl alcohol in the environment is determined by its half-life in different environmental matrices such as soil, water, and sediment. The rate of degradation is influenced by factors like microbial activity, temperature, pH, and sunlight.
Soil:
In the soil environment, S-α-cyano-3-phenoxybenzyl alcohol is an intermediate in the degradation of pyrethroids. While specific half-life values for S-α-cyano-3-phenoxybenzyl alcohol in soil are not well-documented, it is generally considered to be a transient intermediate that is further oxidized to 3-phenoxybenzoic acid (3-PBA) nih.govfrontiersin.org. The persistence of pyrethroid residues in soil is variable, with reported half-lives for parent compounds ranging from a few days to several weeks oup.com. The degradation of these parent compounds leads to the formation of S-α-cyano-3-phenoxybenzyl alcohol.
Water and Sediment:
In aquatic environments, pyrethroids tend to partition from the water column to the sediment due to their hydrophobicity. The degradation of pyrethroids in aquatic systems also proceeds via ester hydrolysis, forming S-α-cyano-3-phenoxybenzyl alcohol. This intermediate can then be present in both the water and sediment phases.
Studies on the degradation of pyrethroids like deltamethrin in aquatic microcosms have shown rapid degradation of the parent compound, with half-lives of 8 to 48 hours in water nih.gov. The degradation products, including the acid moiety and likely S-α-cyano-3-phenoxybenzyl alcohol, are then subject to further transformation. It has been noted that pyrethroid derivatives can adsorb to sediment, which can increase their persistence in the aquatic environment oup.com. While a specific half-life for S-α-cyano-3-phenoxybenzyl alcohol in water and sediment is not available, its more polar nature compared to parent pyrethroids suggests it may remain in the water column for a longer duration before partitioning to sediment or undergoing further degradation. The compound is also noted to be unstable under basic conditions, which could influence its persistence in alkaline waters frontiersin.org.
Table 2: Half-Life of S-α-cyano-3-phenoxybenzyl alcohol and Related Compounds in Environmental Compartments
| Environmental Compartment | S-α-cyano-3-phenoxybenzyl alcohol | 3-Phenoxybenzoic Acid (3-PBA) | Parent Pyrethroids (e.g., Deltamethrin) |
|---|---|---|---|
| Soil | Data not available (considered a transient intermediate) | 120 - 180 days nih.govnih.gov | Variable, from a few days to several weeks oup.com |
| Water | Data not available | Data not available | 8 - 48 hours nih.gov |
| Sediment | Data not available | Can persist due to sorption oup.com | Adsorbs to sediment, increasing persistence oup.com |
Future Research Directions and Emerging Methodologies for S α Cyano 3 Phenoxy Benzyl Alcohol
Continuous Flow Chemistry and Microreactor Applications in Synthesis
The transition from traditional batch processing to continuous flow chemistry and microreactor technology presents a significant opportunity for the synthesis of S-α-cyano-3-phenoxybenzyl alcohol and other chiral cyanohydrins. rsc.orgnih.gov Microreactors offer substantial advantages, including enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents like hydrogen cyanide, and superior process control. nih.govnih.gov
Research has demonstrated the successful use of continuous flow systems for the enantioselective synthesis of various chiral cyanohydrins. rsc.orgnih.gov For instance, a high-throughput continuous process using immobilized enzymes in a packed-bed reactor has been developed for the hydrocyanation of different aldehydes, achieving high yields and enantiomeric excess. nih.gov Another study utilized a silica (B1680970) microreactor with an immobilized hydroxynitrile lyase (HNL) for the synthesis of (R)-cyanohydrins. rsc.org This flow setup not only achieved high substrate conversion (90–95%) and enantiomeric excess (90–98%) with short residence times but also effectively suppressed the competing racemic chemical background reaction—a critical challenge in cyanohydrin synthesis. rsc.org The use of continuous flow processing can lead to significant process intensification, waste reduction, and simplified catalyst recycling. rsc.orgdiva-portal.org Future work will likely focus on adapting these proven concepts to the specific synthesis of S-α-cyano-3-phenoxybenzyl alcohol, potentially by immobilizing selective lipases or hydroxynitrile lyases within micro- or packed-bed reactors to create a highly efficient and scalable manufacturing process.
Integration of Artificial Intelligence and Machine Learning for Reaction Optimization
Exploration of S-α-cyano-3-phenoxybenzyl alcohol in Materials Science (e.g., Chiral Polymers, Liquid Crystals)
While the primary application of S-α-cyano-3-phenoxybenzyl alcohol is as a precursor to insecticides, its inherent chirality and molecular structure suggest potential, though largely unexplored, applications in materials science. Chiral molecules are fundamental to the development of advanced materials with unique optical and electronic properties. researchgate.net
Chiral Polymers: The hydroxyl and cyano groups of S-α-cyano-3-phenoxybenzyl alcohol offer reactive sites for polymerization. Incorporating this chiral building block into a polymer backbone could yield chiral polymers with specific properties, such as the ability to selectively recognize other chiral molecules, which is valuable in separation science and catalysis.
Liquid Crystals: Chiral dopants are often added to achiral nematic liquid crystals to induce the formation of cholesteric or ferroelectric phases, which are essential for many display technologies and optical devices. researchgate.net Research has shown that other O-acyl cyanohydrins can serve as excellent chiral dopants for ferroelectric liquid crystals. oup.com The rigid aromatic structure of S-α-cyano-3-phenoxybenzyl alcohol, combined with its chiral center, makes it a plausible candidate for investigation as a chiral dopant. Future studies could explore the synthesis of derivatives of S-α-cyano-3-phenoxybenzyl alcohol and evaluate their ability to induce helical structures and other desired properties in liquid crystal mixtures.
Development of Novel Biocatalysts with Enhanced Efficiency and Selectivity
Biocatalysis, particularly using lipases, has proven to be a highly effective method for the kinetic resolution of racemic α-cyano-3-phenoxybenzyl acetate (B1210297) to produce the desired (S)-alcohol. researchgate.net The key advantage is the high enantioselectivity of these enzymes, which preferentially hydrolyze or transesterify one enantiomer, allowing for the separation of the (S)-alcohol from the (R)-ester. jocpr.comresearchgate.net
| Biocatalyst (Lipase) | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| Pseudomonas fluorescens (Lipase AK) | Alcoholysis of (R,S)-CPBA acetate | Excellent enantioselectivity (eep > 99%, E = 568) and high activity. Celite-adsorbed enzyme was reusable for eight cycles without significant activity loss. | researchgate.net |
| Alcaligenes sp. | Enantioselective transesterification | Showed the highest activity in an enzyme screening. Conversion exceeded 50%. | researchgate.net |
| Arthrobacter lipase (B570770) | Enantioselective hydrolysis | Preferentially hydrolyzed (S)-CPBA acetate to give optically pure (S)-CPBA. | researchgate.net |
| Candida cylindracea | Enantioselective hydrolysis | Showed preference for hydrolyzing the (R)-CPBA acetate, opposite to most other tested lipases. | researchgate.net |
| Esterases (from microorganism or animal pancreas/liver) | Asymmetric hydrolysis | Capable of predominantly hydrolyzing the ester of (S)-(-)-α-cyano-3-phenoxybenzyl alcohol to resolve the racemate. | google.com |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring of Chiral Transformations
The ability to monitor a chemical reaction in real-time provides invaluable data for understanding reaction kinetics, identifying intermediates, and optimizing process control. For chiral transformations, such as the synthesis of S-α-cyano-3-phenoxybenzyl alcohol, advanced spectroscopic techniques are being developed for in-situ monitoring. researchgate.netnih.govnih.gov
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for this purpose. nih.govresearchgate.net By continuously collecting spectra, qNMR can track the concentration of substrates and products over time, allowing for the determination of kinetic parameters like the Michaelis-Menten constant (KM) and maximum velocity (Vmax) from a single experiment. nih.gov This has been successfully applied to monitor various enzymatic reactions and could be adapted to observe the lipase-catalyzed resolution of α-cyano-3-phenoxybenzyl acetate. nih.govnih.gov
Other techniques like Vibrational Circular Dichroism (VCD) and Raman Optical Activity can provide real-time information on the chiral state of the molecules in the reaction mixture. acs.orgwikipedia.org VCD, for instance, can detect the formation of symmetry-broken structures, which is the essence of a chiral synthesis. acs.org The integration of these advanced spectroscopic methods with flow reactors is a particularly promising frontier. This combination would allow for continuous, real-time analysis of the product stream, enabling precise process control to maintain high yield and enantioselectivity, and facilitating rapid optimization of new catalytic systems. nih.govnih.gov
Q & A
Q. How to validate analytical methods for quantifying trace impurities in technical-grade material?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
